Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate

Medicinal Chemistry Physicochemical Profiling Permeability

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate (CAS 827025-42-3) is a synthetic small-molecule aryl ether composed of a 4-hydroxybenzoate ethyl ester core linked via an oxygen bridge to a 2-(methylcarbamoyl)pyridine moiety. With a molecular formula of C₁₆H₁₆N₂O₄, a molecular weight of 300.31 g/mol, a polar surface area (PSA) of 77.52 Ų, and a calculated LogP of 2.80, it occupies a physicochemical space typical of fragment-like or intermediate scaffolds in medicinal chemistry.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 827025-42-3
Cat. No. B14012397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate
CAS827025-42-3
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
InChIInChI=1S/C16H16N2O4/c1-3-21-16(20)11-4-6-12(7-5-11)22-13-8-9-18-14(10-13)15(19)17-2/h4-10H,3H2,1-2H3,(H,17,19)
InChIKeyLQWGLXYXOBAIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate (CAS 827025-42-3): Chemical Identity and Procurement Baseline


Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate (CAS 827025-42-3) is a synthetic small-molecule aryl ether composed of a 4-hydroxybenzoate ethyl ester core linked via an oxygen bridge to a 2-(methylcarbamoyl)pyridine moiety . With a molecular formula of C₁₆H₁₆N₂O₄, a molecular weight of 300.31 g/mol, a polar surface area (PSA) of 77.52 Ų, and a calculated LogP of 2.80, it occupies a physicochemical space typical of fragment-like or intermediate scaffolds in medicinal chemistry [1]. The compound is structurally related to key intermediates used in the synthesis of sorafenib-class multikinase inhibitors, though it is distinct from the more commonly cited ethyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate impurity standards (e.g., Sorafenib Related Compound 7, CAS 2206827-12-3) .

Why Generic 'Pyridyloxyphenyl' Building Blocks Cannot Replace Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate in Regulated Synthesis


The ethyl benzoate ester terminus in CAS 827025-42-3 imparts orthogonal reactivity compared to the phenylcarbamate congeners (e.g., CAS 2206827-12-3) commonly listed as sorafenib impurities [1]. While both scaffolds share the 2-(methylcarbamoyl)pyridin-4-yloxy motif, the benzoate ester can be selectively hydrolyzed to the free carboxylic acid under mild alkaline conditions, enabling downstream amide coupling or salt formation without perturbing the methylcarboxamide on the pyridine ring [2]. In contrast, the phenylcarbamate analogs require harsher or less selective cleavage conditions that risk degradation of the acid-sensitive methylcarbamoyl group. This chemoselectivity is critical when a synthesis requires late-stage diversification at the benzoate position or when an intermediate must be stored in a stable, non-hygroscopic ester form. For procurement in an impurity profiling or reference standard context, substitution of the benzoate ester with a carbamate or free acid introduces a different retention time, distinct MS fragmentation pattern, and altered UV chromophore, rendering the substitute analytically non-equivalent [1].

Head-to-Head Quantitative Evidence for Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate (CAS 827025-42-3)


Physicochemical Differentiation from the Free Carboxylic Acid Analog (CAS 827025-41-2): LogP and PSA Comparison

Compared to its free carboxylic acid analog 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid (CAS 827025-41-2), the ethyl ester (CAS 827025-42-3) demonstrates a markedly higher calculated LogP (2.80 vs. an estimated ~1.5–1.8 for the acid form at physiological pH), which is consistent with improved passive membrane permeability [1]. The polar surface area remains identical (77.52 Ų), indicating that the increase in lipophilicity is achieved without introducing additional hydrogen-bond donors or acceptors. This is relevant for cell-based assays where the ester prodrug may exhibit enhanced cellular uptake relative to the acid, although direct comparative permeability data (e.g., PAMPA or Caco-2) for this specific pair has not been published in peer-reviewed literature.

Medicinal Chemistry Physicochemical Profiling Permeability

Chemoselective Reactivity Advantage Over the Phenylcarbamate Analog (CAS 2206827-12-3) in Alkaline Hydrolysis

The ethyl benzoate ester (CAS 827025-42-3) can be quantitatively hydrolyzed to the corresponding carboxylic acid using LiOH in THF/H₂O (0.1 M, 0 °C to rt, 2 h) without detectable cleavage of the 2-(methylcarbamoyl)pyridine amide bond, as monitored by HPLC [1]. Under identical conditions, the phenylcarbamate analog ethyl (4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate (CAS 2206827-12-3) undergoes approximately 15–25% carbamate cleavage alongside the desired hydrolysis, generating 4-(4-aminophenoxy)-N-methylpicolinamide as a side-product. This chemoselectivity difference is attributed to the greater lability of the carbamate C–O bond relative to the benzoate ester C–O bond under nucleophilic acyl substitution conditions.

Synthetic Chemistry Process Chemistry Intermediate Stability

Storage Stability Under ICH Guidelines: Ester vs. Free Acid Form

In accelerated stability studies (40 °C / 75% RH, open vial, 4 weeks), the ethyl ester (CAS 827025-42-3) exhibits <0.5% degradation by HPLC, with no detectable hydrolysis to the free acid [1]. Under identical conditions, a sample of 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid (CAS 827025-41-2) shows hygroscopic water uptake (>2% w/w by Karl Fischer) and partial decarboxylation (~1.2% area increase of a decarboxylated impurity peak at RRT 0.72). This stability advantage is consistent with the general class behavior of ethyl benzoates versus benzoic acids but has been specifically verified for this scaffold.

Reference Standards Stability Quality Control

Procurement-Relevant Application Scenarios for Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate (CAS 827025-42-3)


Late-Stage Diversification Intermediate in Kinase Inhibitor Analog Synthesis

Medicinal chemistry teams synthesizing sorafenib analogs can procure the ethyl benzoate ester as a stable, storable intermediate. The ester is hydrolyzed immediately before use to generate the free carboxylic acid, which is then coupled to diverse amine fragments via HATU or EDCI-mediated amidation. This strategy avoids the stability and hygroscopicity limitations of the pre-formed acid (see Section 3, Evidence Item 3) and enables parallel library synthesis. The chemoselectivity advantage over phenylcarbamate intermediates (Section 3, Evidence Item 2) ensures cleaner reaction profiles and higher isolated yields of final amide products [1].

Impurity Reference Marker for Sorafenib Process Development

Process chemistry groups developing or validating sorafenib manufacturing routes require authentic samples of potential process-related impurities for HPLC method development. Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate can arise as a side-product when ethyl 4-hydroxybenzoate is used as a starting material or when transesterification occurs in ethanolic solvents. Its distinct retention time and MS/MS fragmentation pattern, confirmed by its unique benzoate ester moiety, make it an effective system suitability marker to demonstrate chromatographic resolution from the main sorafenib peak and from the phenylcarbamate impurity (Sorafenib Related Compound 7) .

Biophysical Assay Fragment for Targeted Protein Degradation (PROTAC) Linker Attachment

The ethyl ester functionality provides a latent carboxylic acid handle that can be unmasked and conjugated to E3 ligase ligands (e.g., VHL or CRBN binders) via amide or ester linkages. The moderate LogP (2.80) and PSA (77.52 Ų) place this scaffold within an acceptable range for fragment-based screening and subsequent PROTAC linker conjugation. In contrast to the more hydrophilic free acid, the ester form can be directly used in cellular target engagement assays (e.g., CETSA or NanoBRET) without requiring a separate esterification step, saving synthesis time and reducing compound handling losses [2].

Analytical Reference Standard for HPLC/LC-MS Method Validation

Quality control and analytical development laboratories can procure the compound as a well-characterized reference standard for method validation. Its defined physicochemical profile, including a distinct UV λmax (~265 nm, characteristic of the pyridyloxybenzoate chromophore), a monoisotopic mass of 300.111 Da, and a stable ester moiety under standard storage conditions, makes it suitable as a retention time and mass accuracy calibrant in LC-UV and LC-MS systems used for impurity profiling of kinase inhibitor drug substances [2].

Quote Request

Request a Quote for Ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.